molecular formula C23H20ClN3O B2891181 N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide CAS No. 115848-73-2

N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide

Cat. No. B2891181
CAS RN: 115848-73-2
M. Wt: 389.88
InChI Key: GOWNAOAIDBFXOF-UHFFFAOYSA-N
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Description

N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide, also known as CPAA, is a chemical compound with potential applications in the field of scientific research. This compound is a type of pyrazole derivative that has been synthesized and studied for its various biochemical and physiological effects.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

In a study by Chkirate et al. (2019), novel Co(II) and Cu(II) coordination complexes were constructed from pyrazole-acetamide derivatives, demonstrating significant antioxidant activities. The research highlights the synthesis and characterization of these complexes, revealing their supramolecular architectures through hydrogen bonding interactions, which have potential applications in medicinal chemistry and material science due to their antioxidant properties (Chkirate et al., 2019).

Nonlinear Optical Properties

Castro et al. (2017) investigated the nonlinear optical properties of organic crystals containing acetamide structures, including polarization effects. Their findings suggest these materials as promising candidates for photonic devices, such as optical switches and modulators, due to their significant (hyper)polarizabilities (Castro et al., 2017).

Molecular Conformations and Hydrogen Bonding

Boechat et al. (2011) focused on the crystal structures of two acetamide derivatives, exploring their molecular conformations and the role of hydrogen bonding in forming supramolecular assemblies. This research provides insights into the molecular design for enhancing material stability and functionality through strategic hydrogen bonding (Boechat et al., 2011).

Anticonvulsant Activity

Aktürk et al. (2002) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives and evaluated their anticonvulsant activities. This study identifies compounds with significant activity against seizures, contributing to the development of new therapeutic agents (Aktürk et al., 2002).

Antibacterial Agents

Desai et al. (2008) synthesized and evaluated N-(4-oxo-2-aryl(1,3-thiazolidin-3-yl))acetamides for their antibacterial activity against gram-positive and gram-negative bacteria. The QSAR studies highlighted the positive contribution of substituents, indicating potential applications in developing new antibacterial compounds (Desai et al., 2008).

properties

IUPAC Name

N-[4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O/c1-16(28)25-20-13-9-18(10-14-20)23-15-22(17-7-11-19(24)12-8-17)26-27(23)21-5-3-2-4-6-21/h2-14,23H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWNAOAIDBFXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide

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